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Compound of Interest

Compound Name: MDVN1003

Cat. No.: B608953

Introduction

MD1003, a high-dose, pharmaceutical-grade formulation of d-biotin (also known as vitamin B7
or vitamin H), was investigated as a potential therapeutic agent for progressive multiple
sclerosis (MS). Developed by MedDay Pharmaceuticals, the rationale behind its use stemmed
from the crucial role of biotin as a coenzyme in energy metabolism and myelin synthesis, two
key pathways implicated in the neurodegeneration seen in progressive MS.[1][2][3] This
document provides a detailed overview of the discovery, synthesis, and preclinical and clinical
evaluation of MD1003. It is important to note that the query "MDVN21003" is likely a
typographical error, as the extensive body of scientific and clinical literature refers to this
compound as MD1003.

Discovery of MD1003: A New Therapeutic
Hypothesis for a Known Vitamin

The "discovery" of MD1003 was not the identification of a new molecule, but rather the novel
therapeutic hypothesis that high doses of biotin could be beneficial in treating progressive MS.
[1][2] This hypothesis was built on biotin's established biochemical functions.

Scientific Rationale

Biotin is an essential cofactor for five carboxylases in mammals, which are critical for the
metabolism of glucose, amino acids, and fatty acids.[4] The therapeutic hypothesis for MD1003
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in progressive MS is centered on two potential mechanisms of action:

e Enhanced Energy Production in Demyelinated Axons: Biotin is a cofactor for enzymes in the
Krebs cycle. It is proposed that high doses of biotin could enhance the activity of this cycle in
demyelinated axons, thereby increasing the production of adenosine triphosphate (ATP) and
preventing the axonal degeneration that contributes to progressive disability.[1][2][5]

o Promotion of Myelin Repair: Biotin is a cofactor for acetyl-CoA carboxylase (ACC), a rate-
limiting enzyme in the synthesis of long-chain fatty acids, which are essential components of
the myelin sheath.[1][3] By activating ACC, high-dose biotin was hypothesized to promote
the remyelination of damaged axons by oligodendrocytes.[1][2]

Preclinical Evidence

The therapeutic hypothesis was supported by preclinical studies. For instance, research
demonstrated that high-dose pharmaceutical-grade biotin (MD1003) accelerates the
differentiation of both murine and grafted human oligodendrocyte progenitor cells (OPCs) in
vivo.[6] This provided direct evidence for the potential of MD1003 to promote myelin repair.

Preclinical Data Summary
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Synthesis of MD1003 (Pharmaceutical-Grade d-

Biotin)
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MD1003 is comprised of highly concentrated, pharmaceutical-grade d-biotin.[1] The industrial
synthesis of d-biotin is a complex multi-step process. While various synthetic routes have been
developed, a common strategy involves the construction of the bicyclic core structure and the
introduction of the valeric acid side chain with the correct stereochemistry.

Generalized Experimental Protocol for d-Biotin Synthesis

The following is a generalized protocol based on common synthetic strategies. It is important to
note that specific reagents, conditions, and purification methods may vary between different
industrial processes.

o Formation of the Imidazolidinone Core: The synthesis often begins with the creation of a cis-
fused imidazolidinone ring system. This can be achieved through various methods, such as
the condensation of a diamine with a dicarboxylic acid derivative.

e Introduction of the Thiolactone Moiety: The sulfur atom is introduced to form a thiolactone.
This step is crucial for the subsequent formation of the tetrahydrothiophene ring.

o Asymmetric Reduction/Resolution: To obtain the desired d-enantiomer, an asymmetric
reduction or a resolution of a racemic intermediate is performed. This is a critical step to
ensure the biological activity of the final product.

e Side Chain Introduction: The valeric acid side chain is introduced. This can be accomplished
through various methods, such as a Grignard reaction with a suitable precursor.

» Final Cyclization and Deprotection: The final steps involve the cyclization to form the
tetrahydrothiophene ring and the removal of any protecting groups to yield d-biotin.

« Purification: The final product is purified to pharmaceutical-grade standards using techniques
such as recrystallization and chromatography to remove impurities.

Due to the proprietary nature of industrial manufacturing processes, specific quantitative data
on reaction yields at each step are not readily available in the public domain.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of MD1003 in Progressive MS
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Caption: Proposed dual mechanism of MD1003 in progressive MS.

MD1003 Discovery and Development Workflow
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Caption: The development pipeline for MD1003.

Clinical Development and Outcomes

MD1003 underwent several clinical trials to evaluate its efficacy and safety in patients with
progressive MS.

Summary of Key Clinical Trials
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Clinical Development Outcome

Despite promising results in earlier, smaller studies, the large-scale, confirmatory Phase Il trial,
SPI2, failed to demonstrate a significant benefit of MD1003 over placebo in improving disability
or walking speed in patients with progressive MS.[9][10] Consequently, MedDay
Pharmaceuticals halted the clinical development of MD1003 for this indication in 2020.[2][8] An
important consideration that arose during the trials was the interference of high-dose biotin with
certain laboratory tests that use biotin-streptavidin technology, leading to potentially inaccurate
results.[11]

Conclusion

MD1003 represents a scientifically rational therapeutic approach to treating progressive
multiple sclerosis by targeting key metabolic pathways involved in neurodegeneration. The
"discovery" of MD1003 was a repurposing of a known vitamin based on a strong preclinical
hypothesis. While the synthesis of its active component, d-biotin, is a well-established industrial
process, the clinical development of MD1003 ultimately did not lead to a new treatment for
progressive MS. The journey of MD1003 from a promising therapeutic concept to its eventual
clinical trial outcome underscores the challenges of translating preclinical findings into effective
therapies for complex neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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